REACTION_CXSMILES
|
[NH:1]([CH2:3][C:4]([OH:6])=[O:5])[CH3:2].[Cl:7][CH2:8][C:9](Cl)=[O:10]>C(OCC)(=O)C>[Cl:7][CH2:8][C:9]([N:1]([CH2:3][C:4]([OH:6])=[O:5])[CH3:2])=[O:10]
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Name
|
|
Quantity
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0.1 mol
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Type
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reactant
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Smiles
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N(C)CC(=O)O
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Name
|
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
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ClCC(=O)Cl
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
The unreacted sarcosine was then filtered
|
Type
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CUSTOM
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Details
|
the excess solvent and chloroacetyl chloride removed from the filtrate by vacuum distillation
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Type
|
CUSTOM
|
Details
|
The resulting oil was crystallized with the aid of a small quantity of diethyl ether
|
Type
|
CUSTOM
|
Details
|
There was obtained 12.5g (76%) of N-(Chloroacetyl)sarosine whose structure
|
Name
|
|
Type
|
|
Smiles
|
ClCC(=O)N(C)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |